4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
Description
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing compound featuring a benzonitrile core linked to a piperidine ring substituted with a pyridin-4-yloxy group. The pyridin-4-yloxy substituent likely enhances solubility and bioavailability compared to simpler aryl groups.
Properties
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-13-14-1-3-17(4-2-14)24(21,22)20-11-7-16(8-12-20)23-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKEDSHWQGCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridin-4-ol with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with benzonitrile sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Compounds with sulfonyl-benzonitrile backbones exhibit significant variations in melting points, solubility, and stereochemistry depending on substituents:
Key Observations :
Pharmacological Relevance
- Antitumor/Antimalarial Potential: Piperidine-sulfonamide derivatives (e.g., ) serve as intermediates for 3-aminopyrazole-based drugs . The pyridin-4-yloxy group in the target compound could enhance binding to kinase targets compared to simpler aryl groups.
- Patent Examples : Compounds like 3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl}benzonitrile (Example 25, ) exhibit molecular weights (~401 Da) and heterocyclic motifs comparable to the target compound. Such analogues are optimized for bioavailability and target affinity .
Critical Analysis of Divergent Features
- Bioactivity : BAP-1 and BAP-2 () demonstrate that fluorophenyl sulfonyl groups contribute to bioactivity, but the pyridin-4-yloxy group in the target compound may offer superior metabolic stability .
- Crystallography : While the target compound’s crystal structure is unreported, related molecules (e.g., ) show van der Waals-dominated packing, suggesting similar solid-state behavior .
Biological Activity
The compound 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a member of the sulfonamide class and has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a pyridine moiety and a sulfonyl group, which are critical for its biological activity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. Notably, they have been tested against:
- Acetylcholinesterase (AChE) : Compounds have shown strong inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. For instance, some derivatives reported IC50 values as low as against AChE, indicating potent inhibition compared to standard drugs .
- Urease : The compound demonstrates strong urease inhibitory activity, with several derivatives achieving IC50 values below . This suggests potential applications in treating urease-related disorders, such as urinary infections .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The results indicate:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .
These findings support the compound's potential as an antibacterial agent.
Case Study 1: Enzyme Inhibition Efficacy
In a study focusing on the synthesis of piperidine derivatives, several compounds were tested for their AChE and urease inhibition capabilities. The most effective derivatives displayed IC50 values significantly lower than that of the reference standard thiourea (IC50 = ), highlighting their potential therapeutic applications in neurodegenerative diseases and infections .
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial properties of various synthesized sulfonamide derivatives. The results indicated that compounds containing the piperidine nucleus exhibited enhanced antibacterial effects compared to traditional antibiotics, making them promising candidates for further development in antimicrobial therapies .
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the piperidine intermediate via nucleophilic substitution between 4-hydroxypyridine and a piperidine derivative under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2 : Introduce the sulfonyl group using 4-cyanobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol is critical for isolating the final product .
Optimization involves adjusting temperature (e.g., 0–60°C for sulfonylation) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yields .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
- X-ray crystallography is the gold standard. For example, similar piperidine-sulfonyl derivatives crystallize in monoclinic systems (space group P21/c) with unit cell parameters a = 10.090 Å, b = 11.100 Å, c = 13.446 Å, and β = 100.72° .
- Key insights : Chair conformations of piperidine rings, van der Waals packing, and hydrogen-bonding patterns (e.g., C–H···N interactions involving the nitrile group) . Use SHELXL for refinement, ensuring R-factors < 0.05 .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HCT-116 or HeLa), with IC50 values compared to reference compounds like doxorubicin .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
Q. How can conflicting crystallographic and computational docking data be reconciled?
Q. What strategies resolve discrepancies in biological activity across different assay platforms?
- Contradiction example : High potency in enzyme assays (nM range) but low cellular activity (µM range).
- Investigate membrane permeability : Use Caco-2 monolayer assays or PAMPA to measure logP (target >2.5 for optimal permeability) .
- Evaluate efflux pumps : Co-administer ABC transporter inhibitors (e.g., verapamil) in cell-based assays .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Q. How can protein target identification be systematically approached for this compound?
Q. What computational methods predict off-target interactions and toxicity risks?
- Docking : Use AutoDock Vina or Glide to screen against the Human Kinome or GPCRome .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity (e.g., using Random Forest classifiers) .
- ADMET prediction : SwissADME or pkCSM for bioavailability, CNS penetration, and hERG inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
